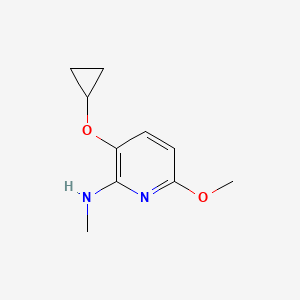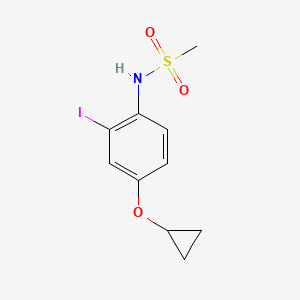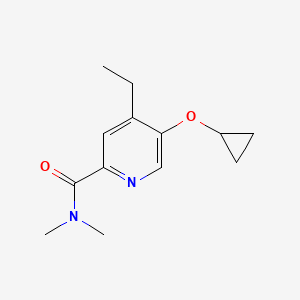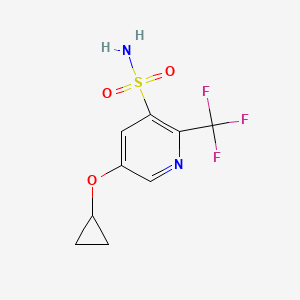
3-Cyclopropoxy-6-methoxy-N-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-6-methoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and an N-methylpyridin-2-amine moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-methoxy-N-methylpyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the pyridine ring.
Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methanol as the methylating agent.
N-Methylation: The final step involves the methylation of the nitrogen atom in the pyridine ring to form the N-methylpyridin-2-amine moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-6-methoxy-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-methoxy-N-methylpyridin-2-amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-methoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems.
Modulating Enzymatic Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-6-methoxy-N-methylpyridine: Similar structure but lacks the amine group.
6-Methoxy-N-methylpyridin-2-amine: Similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-N-methylpyridin-2-amine: Similar structure but lacks the methoxy group.
Uniqueness
3-Cyclopropoxy-6-methoxy-N-methylpyridin-2-amine is unique due to the presence of all three functional groups (cyclopropoxy, methoxy, and N-methylpyridin-2-amine) in its structure. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for scientific research.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-cyclopropyloxy-6-methoxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2O2/c1-11-10-8(14-7-3-4-7)5-6-9(12-10)13-2/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
ZUNOFKAYWVRASP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=N1)OC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















